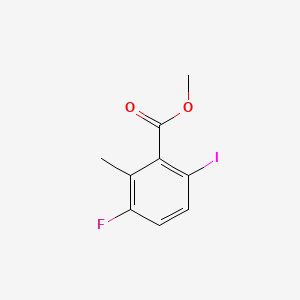

Methyl 3-fluoro-6-iodo-2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

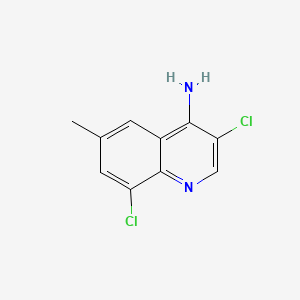

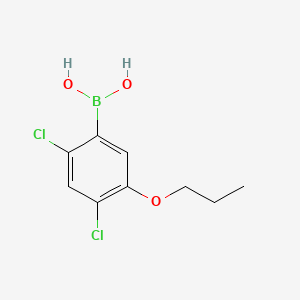

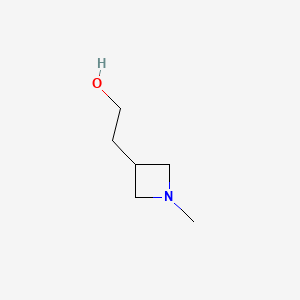

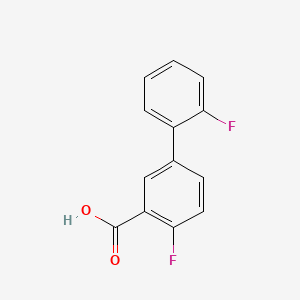

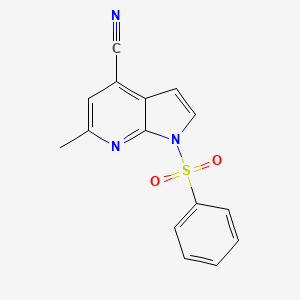

“Methyl 3-fluoro-6-iodo-2-methylbenzoate” is a chemical compound with the CAS Number: 1262417-94-6 . It has a linear formula of C9H8FIO2 .

Synthesis Analysis

The synthesis of “Methyl 3-fluoro-6-iodo-2-methylbenzoate” involves a reaction of 3-fluoro-6-iodo-2-methylbenzoic acid in DCM with oxalyl dichloride and DMF. The mixture is stirred at room temperature for 0.5 h, then concentrated. The residue is dissolved in methanol and the mixture is stirred at room temperature for 18 h .Molecular Structure Analysis

The molecular structure of “Methyl 3-fluoro-6-iodo-2-methylbenzoate” is represented by the linear formula C9H8FIO2 .Physical And Chemical Properties Analysis

“Methyl 3-fluoro-6-iodo-2-methylbenzoate” has a molecular weight of 294.06 . It has a number of heavy atoms: 13, a number of aromatic heavy atoms: 6, a fraction Csp3: 0.22, a number of rotatable bonds: 2, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 0.0 .Scientific Research Applications

Anaerobic Degradation of Aromatic Compounds

Research by Londry and Fedorak (1993) explored the use of fluorinated compounds to detect aromatic metabolites in a methanogenic consortium, revealing a novel demethylation reaction in the degradation pathway of m-cresol. This study suggests potential applications in environmental bioremediation and understanding microbial degradation processes (Londry & Fedorak, 1993).

Pharmaceutical Synthesis

Research by Chapman, Clarke, and Sawhney (1968) on benzo[b]thiphen derivatives for pharmacological applications indicates the potential use of similar fluorinated and iodinated benzene derivatives in drug synthesis and design (Chapman, Clarke, & Sawhney, 1968).

Fluorescent Probes in Cell Imaging

Mottram et al. (2007) reported on the synthesis of fluorophores for labeling intracellular targets. The study's use of iodinated methylbenzoate derivatives indicates potential applications in cellular imaging and diagnostics (Mottram et al., 2007).

Chemical Synthesis and Analysis

Research by Daniewski, Liu, Püntener, and Scalone (2002) developed efficient methods for preparing chloro-methylbenzoic acid, suggesting applications in organic synthesis and chemical analysis (Daniewski et al., 2002).

Sensing and Detection Technologies

Ye et al. (2014) synthesized a fluorogenic chemosensor for detecting metal ions, indicating the potential use of similar compounds in sensing technologies and environmental monitoring (Ye et al., 2014).

Thermochemistry and Material Sciences

Zherikova and Verevkin (2019) evaluated the thermodynamic properties of halogen-substituted benzoic acids, suggesting applications in material science and the assessment of chemical fate in the environment (Zherikova & Verevkin, 2019).

Safety And Hazards

properties

IUPAC Name |

methyl 3-fluoro-6-iodo-2-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOLMYRVVIYEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736584 |

Source

|

| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

CAS RN |

1262417-94-6 |

Source

|

| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B595089.png)